![molecular formula C12H14O B1580967 4-Methyl-2-phenylpent-2-enal CAS No. 26643-91-4](/img/structure/B1580967.png)
4-Methyl-2-phenylpent-2-enal
Overview
Description
4-Methyl-2-phenylpent-2-enal is an organic compound with a molecular formula of C12H14O . It has a cocoa-like aroma and is often used in chocolate and cocoa-type flavors .
Synthesis Analysis
This compound may be prepared by the aldolic condensation of the corresponding aldehydes in the presence of a basic catalyst .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenylpent-2-enal includes a total of 27 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .Physical And Chemical Properties Analysis
4-Methyl-2-phenylpent-2-enal is a colorless to slightly yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 295.1±10.0 °C at 760 mmHg, and a flash point of 113.9±14.3 °C . It is soluble in oils and ethanol but insoluble in water .Scientific Research Applications
- 4-methyl-2-phenylpent-2-enal contributes to the aromatic profiles of foods, beverages, and perfumes. Its sweet, floral, and fruity notes make it valuable for flavoring agents and fragrances .
- Researchers use 4-methyl-2-phenylpent-2-enal in thermophysical property datafiles (IK-Cape Files) for process simulators like Aspen Plus. These files aid in modeling chemical processes and optimizing industrial operations .
- The compound’s unsaturated structure makes it interesting for studying free radicals. Researchers investigate its thermodynamic data related to oxidation, combustion, and thermal cracking kinetics .
- Quantum chemistry tools utilize 4-methyl-2-phenylpent-2-enal for interpreting infrared (IR) spectra. Understanding its vibrational modes helps identify functional groups and molecular structures .
- The compound features in scientific literature reviews related to aryl-substituted primary alcohols, aldehydes, and related esters. Researchers explore its chemical properties and potential applications .
Flavor and Fragrance Industry
Process Simulators and Thermophysical Properties
Free Radical Chemistry
Quantum Tools for Spectra Interpretation
Scientific Literature Review
Food Contact Materials and Safety Evaluation
Mechanism of Action
Target of Action
It is known that this compound is used as a flavoring agent , suggesting that its targets could be taste receptors or other related proteins in the human body.
Mode of Action
It is suggested that the compound may interact with its targets to produce a cocoa-like aroma . This interaction could potentially alter the conformation or activity of the target proteins, leading to the perception of this specific flavor.
Pharmacokinetics
It is known that the compound is soluble in oils and insoluble in water , which may influence its absorption and distribution in the body.
Result of Action
It is known to produce a cocoa-like aroma when used as a flavoring agent . This suggests that it may induce changes in sensory perception at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Methyl-2-phenylpent-2-enal can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in oil-based environments . Furthermore, its stability and efficacy as a flavoring agent may be affected by factors such as temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
4-methyl-2-phenylpent-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRYRAHIBWLZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865311 | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; Cocoa-like aroma | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.986 | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Methyl-2-phenyl-2-pentenal | |
CAS RN |
26643-91-4 | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26643-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetaldehyde, .alpha.-(2-methylpropylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-phenyl-2-pentenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-methyl-2-phenylpent-2-enal thiosemicarbazone?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of the compound, which is C13H17N3S []. Using this information, we can calculate the molecular weight to be 247.36 g/mol.
Q2: Can you describe the key structural features of 4-methyl-2-phenylpent-2-enal thiosemicarbazone as determined by the study?
A2: The study reveals that in the solid state, the molecule of 4-methyl-2-phenylpent-2-enal thiosemicarbazone exhibits a specific spatial arrangement. The thiosemicarbazone moiety, which is mostly planar, is twisted relative to the phenyl ring by an angle of 53.15° []. This information suggests limited conjugation between these two parts of the molecule. Additionally, the crystal structure reveals the formation of hydrogen bonds between the N-H groups and the sulfur atom (N—H...S), leading to the creation of layers stacked along the crystallographic direction denoted as (100) [].
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